IKZF1/IKZF3 Neosubstrate Avoidance
When incorporated into heterobifunctional PROTACs, IMiD-based CRBN ligands (pomalidomide, lenalidomide, thalidomide) induce significant degradation of the hematopoietic transcription factors IKZF1 and IKZF3 as off-target neosubstrates. In in vitro hematopoietic stem and progenitor cell (HSPC) assays, this off-target degradation produced a hematotoxicity phenotype characterized by megakaryocytic differentiation skewing. In contrast, PDHU-based CRBN ligands (the structural class to which E3 ligase Ligand 50 belongs) do not degrade IKZF1 or IKZF3. Quantitative proteomics confirmed that IKZF1 and IKZF3 protein levels remained unchanged following treatment with PDHU-containing PROTACs, whereas IMiD-containing PROTACs reduced IKZF1 and IKZF3 levels significantly [1]. This selectivity advantage is not incremental; it is binary—IKZF1/IKZF3 degradation is present with IMiDs and absent with PDHU ligands—eliminating a pathway-specific toxicity liability that has been directly phenocopied by Ikaros knockout models [1].
| Evidence Dimension | IKZF1/IKZF3 neosubstrate degradation (off-target liability) |
|---|---|
| Target Compound Data | No IKZF1 or IKZF3 degradation detected (PDHU-based CRBN ligand class) |
| Comparator Or Baseline | IMiD-based PROTACs: Significant IKZF1 and IKZF3 degradation; pomalidomide and lenalidomide scaffolds degrade these neosubstrates |
| Quantified Difference | Binary difference: degradation present (IMiDs) vs. degradation absent (PDHU ligands); IMiD effect phenocopied by Ikaros knockout |
| Conditions | In vitro hematopoietic stem and progenitor cell (HSPC) assays; quantitative global proteomics profiling |
Why This Matters
This binary selectivity difference directly addresses the primary safety liability of IMiD-based CRBN recruiters, making Ligand 50 the rational procurement choice when developing PROTACs intended for non-oncology indications or chronic dosing where hematotoxicity must be minimized.
- [1] Rodrigo-Brenni MC, Komen JC, Hamza GM, et al. A dihydrouracil CRBN ligand mitigates IMiD associated safety liabilities in heterobifunctional targeted protein degrader. Nat Commun. 2026;38:70663-1. View Source
